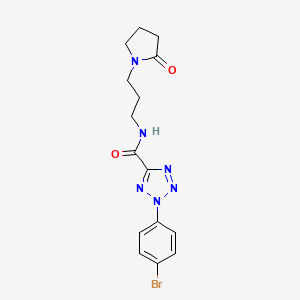

2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the pyrrolidinone group through a series of nucleophilic substitution reactions. The final step involves the formation of the tetrazole ring, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Tetrazole compounds are known for their antimicrobial properties. Research has shown that derivatives of tetrazoles exhibit significant antibacterial and antifungal activities. For instance, certain tetrazole derivatives have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, showcasing zones of inhibition that indicate their potential as antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that tetrazole derivatives can possess anti-inflammatory properties. For example, a series of compounds containing the tetrazole ring were tested using the carrageenan-induced rat paw edema method, demonstrating promising results compared to standard anti-inflammatory drugs like diclofenac sodium . The compound may similarly exhibit such activity, warranting further investigation.

Analgesic Properties

The analgesic effects of tetrazole derivatives have also been documented. Various synthesized compounds were screened for pain relief efficacy using methods such as the hot plate test and acetic acid-induced writhing test. Some derivatives showed comparable analgesic properties to established medications like ibuprofen . This suggests that our compound could be explored for similar analgesic applications.

Potential Therapeutic Uses

Given its structural characteristics and pharmacological activities, 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide holds promise in several therapeutic areas:

Antimicrobial Therapy

The compound could be developed as a novel antimicrobial agent targeting resistant bacterial strains, particularly in light of increasing antibiotic resistance globally.

Pain Management

With demonstrated analgesic properties, this compound could serve as a candidate for developing new pain management therapies, especially for chronic pain conditions.

Anti-inflammatory Treatments

The anti-inflammatory potential suggests its application in treating inflammatory diseases such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of similar tetrazole compounds:

These findings underscore the therapeutic potential of tetrazole-based compounds and suggest a fruitful area for further research into this compound.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

- 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity

Actividad Biológica

The compound 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18BrN5O2, with a molecular weight of approximately 360.23 g/mol. The structure features a bromophenyl group, a pyrrolidine moiety, and a tetrazole ring, which contribute to its biological activities.

Key Structural Features

| Feature | Description |

|---|---|

| Bromophenyl Group | Enhances hydrophobic interactions |

| Oxopyrrolidinyl Group | Potential for hydrogen bonding |

| Tetrazole Ring | Known for diverse biological activities |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays revealed that the compound exhibits significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG-2 | 25 | >10 |

| MCF-7 | 30 | >8 |

| Hek-293 | >300 | - |

The selectivity index indicates that the compound is more toxic to cancer cells compared to non-cancerous cells, suggesting potential for targeted cancer therapy .

Antiviral Activity

The antiviral potential of the compound has also been investigated. In studies involving influenza virus, it demonstrated moderate antiviral activity, particularly against strains resistant to common antiviral drugs. The structure–activity relationship (SAR) analysis indicated that modifications on the tetrazole ring significantly influenced antiviral efficacy.

Antiviral Activity Data

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Original | 46 | Inhibition of viral replication |

| Modified | 18.4 | Enhanced binding to viral proteins |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Urease | 40 |

These results suggest that the compound may be beneficial in developing treatments for conditions associated with cholinergic dysfunction .

Case Study 1: Cancer Cell Line Testing

A comprehensive study analyzed the effects of various derivatives of tetrazole compounds on cancer cell lines. The findings indicated that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells. The compound was among the top performers in terms of selectivity index .

Case Study 2: Antiviral Efficacy

In another investigation focused on influenza A virus, derivatives of the tetrazole series were tested for their ability to inhibit viral replication. The results highlighted that compounds with longer aliphatic chains attached to the tetrazole ring exhibited enhanced activity, underscoring the importance of molecular structure in biological efficacy .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXISXHMSBNWROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.